molecular formula C17H17N5O2S B2834029 5-ethyl-3-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 921905-64-8

5-ethyl-3-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2834029
CAS No.: 921905-64-8
M. Wt: 355.42
InChI Key: PHQKKYXREUJQPL-UHFFFAOYSA-N
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Description

Its core structure features:

  • A triazolo[4,3-a]pyrimidin-7(8H)-one backbone, which is electron-deficient and amenable to functionalization.
  • An ethyl group at position 5, which may enhance lipophilicity and metabolic stability.
  • A 2-(indolin-1-yl)-2-oxoethylthio side chain at position 3, introducing a sulfur-linked indole-derived moiety. Indole fragments are known to influence pharmacokinetics and receptor binding .

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-ethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-2-12-9-14(23)18-16-19-20-17(22(12)16)25-10-15(24)21-8-7-11-5-3-4-6-13(11)21/h3-6,9H,2,7-8,10H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQKKYXREUJQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-ethyl-3-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one represents a unique structure combining triazole and pyrimidine frameworks with an indole derivative. This structural diversity suggests potential biological activities that warrant investigation. This article summarizes the biological activities of this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of the compound is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S with a molecular weight of approximately 320.38 g/mol. The presence of the indole moiety and thioether linkages are believed to enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features to This compound exhibit significant antimicrobial activity. For instance, derivatives containing indole and thiadiazole rings have been shown to possess antibacterial properties against various Gram-positive and Gram-negative bacteria.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Indole DerivativesIndole coreAntimicrobialVaries in substitution patterns
Thiadiazole CompoundsThiadiazole ringAntitumor activityEffective against resistant strains
Triazolo-PyrimidinesTriazole and pyrimidine ringsAntiviralBroad-spectrum activity

Studies suggest that the compound may show efficacy against resistant bacterial strains, similar to other indole derivatives which have demonstrated minimal inhibitory concentrations (MIC) in the range of 37.9–113.8 μM .

Anticancer Activity

Compounds featuring the triazolo and pyrimidinone structures have been investigated for their anticancer properties. Research has shown that such compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with DNA synthesis or induction of apoptosis.

In a comparative study, related compounds exhibited IC50 values indicating potent antiproliferative effects:

CompoundIC50 (µM)Cancer Type
Compound A15.0Breast Cancer
Compound B25.5Lung Cancer
5-Ethyl Compound TBDTBD

The biological activity of This compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in nucleic acid synthesis or cellular signaling pathways. The thioether group likely plays a role in enhancing the lipophilicity and cellular uptake of the compound.

Case Studies

Recent studies have highlighted the promising biological activities of similar compounds:

  • Study on Indole Derivatives : A series of indole-based compounds were synthesized and evaluated for their antimicrobial activities against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the indole structure could enhance antibacterial potency .
  • Anticancer Evaluation : A novel series of triazolo-pyrimidine derivatives were tested against multiple cancer cell lines. The findings revealed significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 5-ethyl-3-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one exhibit notable antibacterial activity. A study highlighted that derivatives of triazole compounds demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Activity

The compound has shown promise in antiviral applications, particularly as a potential inhibitor of HIV replication. It has been noted that indolinone-based scaffolds can target multiple enzymatic functions of the HIV virus, making them suitable candidates for dual-action inhibitors . Such compounds can potentially block reverse transcriptase and RNase H activities simultaneously.

Anticancer Potential

Studies have explored the anticancer properties of triazole derivatives. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. For instance, research has indicated that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .

Case Study 1: Antibacterial Screening

A recent study evaluated the antibacterial efficacy of several triazole derivatives against clinical isolates of E. coli and Pseudomonas aeruginosa. The results indicated that some derivatives exhibited minimum inhibitory concentration (MIC) values in the low micromolar range, suggesting significant antibacterial activity .

Case Study 2: HIV Inhibition

In a separate investigation focused on HIV inhibitors, a series of indolinone-based compounds were synthesized and tested for their ability to inhibit viral replication. The results showed that specific modifications to the indolinone structure enhanced antiviral activity against HIV strains resistant to standard treatments .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural and functional differences between the target compound and its analogues:

Compound Name / ID Core Structure Substituents Key Features Reported Activities References
Target Compound [1,2,4]Triazolo[4,3-a]pyrimidin-7(8H)-one 5-Ethyl, 3-(2-(indolin-1-yl)-2-oxoethylthio) Indole-derived side chain; ethyl group Not explicitly reported
S1-TP [1,2,4]Triazolo[1,5-a]pyrimidin-7(3H)-one 5-Chloromethyl, 2-(4-methoxyphenyl) Chloromethyl group enhances electrophilicity Electrochemical activity (oxidation peaks at +0.85 V)
S2-TP [1,2,4]Triazolo[1,5-a]pyrimidin-7(3H)-one 5-Piperidinomethyl, 2-(4-methoxyphenyl) Piperidine moiety improves solubility Moderate antimicrobial activity (Gram-positive bacteria)
L5 [1,2,4]Triazolo[4,3-a]pyrimidine 7-(1-Methylpyrrolyl), 5-thiophen-2-yl Thiophene and pyrrole substituents Computational studies suggest high electron delocalization
Compound 15 [1,2,4]Triazolo[4,3-a]pyrimidin-7(8H)-one 3-(5-Methylfuran-2-yl), 5-propyl, 8-glucosyl Glycosylation enhances water solubility Antiviral potential (unpublished)
AKOS025393198 Thieno[2,3-d]pyrimidin-4(3H)-one 5-Phenacylsulfanyl, 11-ethyl Thienopyrimidine core with sulfanyl linkage Antimicrobial activity (broad-spectrum)

Key Observations

Electrochemical Behavior: S1-TP and S2-TP exhibit distinct oxidation potentials due to substituent effects. The chloromethyl group in S1-TP lowers electron density, shifting oxidation peaks compared to morpholine/piperidine derivatives . The target compound’s indole-thioether side chain may confer redox activity, but experimental validation is required.

Antimicrobial Activity: AKOS025393198 (a thienopyrimidine analogue) shows broad-spectrum antimicrobial activity, attributed to the phenacylsulfanyl group’s electrophilicity . S2-TP’s piperidine substituent enhances solubility and bacterial membrane penetration .

Structural Flexibility :

  • Glycosylated derivatives like Compound 15 demonstrate how polar groups (e.g., glucose) modulate solubility without compromising core activity .

Q & A

Advanced Research Question

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiolate intermediates but require strict anhydrous conditions to prevent hydrolysis .
  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) may accelerate coupling but risk side reactions; base choice (e.g., Et₃N vs. K₂CO₃) affects reaction kinetics .
  • Purification : Gradient HPLC with C18 columns resolves closely eluting byproducts (e.g., disulfides) .

Contradiction Analysis : Conflicting yield reports (45% vs. 65%) may stem from variations in starting material purity or oxygen exclusion methods .

What spectroscopic techniques are critical for resolving structural ambiguities in similar compounds?

Advanced Research Question

  • 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and confirms thioether connectivity.
  • X-ray Crystallography : Resolves regiochemistry of the triazole-pyrimidine fusion (e.g., [1,2,4] vs. [1,2,3] isomers) .
  • High-Resolution MS : Differentiates isotopic patterns for sulfur-containing fragments .

Case Study : In , crystallography confirmed the (Z)-configuration of a benzylidene substituent in a related thiazolo-pyrimidine, highlighting the need for empirical validation .

How do structural modifications (e.g., indolin-1-yl vs. morpholino groups) impact biological activity?

Advanced Research Question

  • Indolin-1-yl : Enhances lipophilicity and potential kinase inhibition (e.g., tropomyosin receptor kinase A) due to aromatic stacking.
  • Morpholino : Increases solubility but may reduce membrane permeability .

Q. Methodological Approach :

SAR Studies : Compare IC₅₀ values against targets (e.g., kinases) using analogs with varied substituents.

Molecular Docking : Simulate binding modes with homology models (e.g., using AutoDock Vina) .

Data Contradiction : notes that fluorobenzyl groups in similar compounds improve antibacterial activity but reduce anticancer efficacy, underscoring target-dependent effects .

What strategies address discrepancies in reported biological activities of triazolopyrimidines?

Advanced Research Question

  • Standardized Assays : Use common cell lines (e.g., HEK293 for kinases) and control compounds to normalize data .
  • Metabolic Stability Testing : Evaluate liver microsome degradation to rule out false negatives from rapid clearance .
  • Dose-Response Curves : Ensure linearity across studies (e.g., 1 nM–10 µM range) .

Example : In , thioxo-thiazolidine analogs showed variable activity due to redox-sensitive sulfur moieties, necessitating anaerobic assay conditions .

How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions.
  • Quantum Mechanics (QM) : Optimizes substituent geometry for target binding (e.g., DFT for charge distribution analysis) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Limitation : Over-reliance on in silico predictions may overlook solvent effects (e.g., DMSO vs. aqueous buffers) .

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